2-Amino-N-methyl-4-(methylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide
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Overview
Description
2-Amino-N-methyl-4-(methylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide is a synthetic organic compound that belongs to the class of sulfonyl-containing amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-4-(methylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the butanamide backbone: This can be achieved through the reaction of a suitable butanoic acid derivative with an amine.
Introduction of the methylsulfonyl group: This step might involve the sulfonylation of the intermediate compound using reagents like methylsulfonyl chloride.
Attachment of the tetrahydro-2H-pyran-4-yl group: This could be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-4-(methylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-4-(methylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-methyl-4-(methylsulfonyl)butanamide: Lacks the tetrahydro-2H-pyran-4-yl group.
N-Methyl-4-(methylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide: Lacks the amino group.
2-Amino-4-(methylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide: Lacks the N-methyl group.
Uniqueness
The presence of both the methylsulfonyl and tetrahydro-2H-pyran-4-yl groups in 2-Amino-N-methyl-4-(methylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide may confer unique chemical and biological properties, such as increased stability, solubility, or specific interactions with biological targets.
Properties
IUPAC Name |
2-amino-N-methyl-4-methylsulfonyl-N-(oxan-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-13(9-3-6-17-7-4-9)11(14)10(12)5-8-18(2,15)16/h9-10H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKYCFNLMNSRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)C(CCS(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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